molecular formula C14H24O B13197282 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13197282
M. Wt: 208.34 g/mol
InChI Key: HBPIPAHDBANNSG-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly in the structure-guided design of novel protease inhibitors. Its molecular formula is C14H24O, with a molecular weight of 208.35 g/mol . Spirocyclic scaffolds like this one are strategically employed in drug design to access new chemical space and improve the properties of potential therapeutic compounds . The incorporation of a spirocyclic design element, as seen in this compound, aims to reduce conformational flexibility and optimally control the spatial disposition of functional groups, enabling more efficient exploration of binding interactions within enzyme active sites . This compound serves as a valuable building block for the development of potent inhibitors targeting viral proteases, such as the SARS-CoV-2 3C-like protease (3CLpro), a pivotal enzyme for viral replication . Research has demonstrated that inhibitors built upon such optimized spirocyclic cores can achieve nanomolar (nM) potency against viral targets while exhibiting high safety indices in cellular assays . The 7-oxaspiro[5.6]dodec-9-ene core provides a rigid, three-dimensional framework that is advantageous for probing extended binding clefts in biological targets, making it a sophisticated intermediate for researchers developing direct-acting antivirals and other small-molecule therapeutics . Applications: This product is intended for use in pharmaceutical R&D, including hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for novel bioactive compounds. Note: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications. Under no circumstances is it provided for personal utilization.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3

InChI Key

HBPIPAHDBANNSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC2(CCC=CCO2)CC1

Origin of Product

United States

Preparation Methods

Research Findings

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a complex organic compound characterized by its unique spirocyclic structure. This compound features a dodecane backbone with a seven-membered oxaspiro ring and an isopropyl group attached at the third position. It is classified as an ether due to the presence of an oxygen atom within its cyclic structure.

Table 1: Chemical Properties

Property Value
Product Name This compound
Molecular Formula C14H24O
Molecular Weight 208.34 g/mol
IUPAC Name 3-propan-2-yl-7-oxaspiro[5.6]dodec-9-ene
Standard InChI InChI=1S/C14H24O/c1-12(2)13-6-9-14(10-7-13)8-4-3-5-11-15-14/h3,5,12-13H,4,6-11H2,1-2H3
Standard InChIKey HBPIPAHDBANNSG-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CCC2(CCC=CCO2)CC1
PubChem Compound ID 125452400
Date Last Modified Aug 10 2024

Notes

The reactivity patterns of this compound are influenced by steric factors due to the bulky groups present in the spiro structure, which can affect reaction rates and product distributions. The compound may undergo rearrangements or decompositions when exposed to strong acids or bases, highlighting the need for careful handling in chemical reactions.

  • Molecular Weight: The molecular weight of this compound is approximately 208.34 g/mol.
  • Spectroscopy: The compound’s structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
  • Related Compounds: Several compounds share structural similarities with this compound, including 2-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene and 3-Methyl-7-oxaspiro[5.6]dodec-9-ene.

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide as bases.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted spirocyclic derivatives.

Scientific Research Applications

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Poly(maleic acid-alt-7,12-dioxaspiro[5.6]dodec-9-ene) (MA-CDA)

MA-CDA, a copolymer with maleic acid, shares the spiro[5.6]dodec-9-ene core but differs by containing two oxygen atoms (7,12-dioxa) instead of one. Key distinctions include:

  • Biological Activity: MA-CDA exhibits immunomodulatory properties, including macrophage activation and cytokine induction (e.g., IL-6, TNF-α) .
  • Structural Impact : The additional oxygen enhances polarity, while the copolymer backbone introduces pH-dependent solubility due to maleic acid’s carboxylic groups.
  • Applications : MA-CDA’s biological activity contrasts with the target compound, which lacks polymer-associated functional groups and may display different bioavailability.

4-Isopropenylphenol and 4-Isopropylphenol

These aromatic compounds, identified as BPA degradation products (), share the isopropyl/isopropenyl substituent but lack spirocyclic frameworks:

  • Reactivity : The propan-2-yl group in aromatic systems influences steric hindrance and electronic effects (e.g., electron donation). In contrast, the aliphatic spiro system of the target compound may reduce resonance effects but increase conformational stability.
  • Toxicity Profile: 4-Isopropenylphenol is linked to endocrine disruption, highlighting how substituent placement (aromatic vs. aliphatic) alters bioactivity .

Maraviroc

Maraviroc, a bicyclic antiretroviral agent, incorporates a propan-2-yl group within a triazole-substituted bicyclo[3.2.1]octane system:

  • Structural Rigidity : Both Maraviroc and the target compound utilize cyclic frameworks to restrict molecular flexibility, enhancing target binding (e.g., CCR5 receptor antagonism in Maraviroc) .
  • Substituent Effects : Maraviroc’s lipophilic profile (molecular weight: 513.67 g/mol) contrasts with the likely lower molecular weight (~180–200 g/mol) and hydrophobicity of the spiro compound, suggesting divergent pharmacokinetic behaviors.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Ring System Substituents Biological Activity/Applications Solubility
3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene ~180–200 (estimated) Spiro[5.6]dodec-9-ene 7-oxa, propan-2-yl Unknown (potential bioactivity inferred) Likely hydrophobic
MA-CDA Polymer (>1000) Spiro[5.6]dodec-9-ene 7,12-dioxa, maleic acid copolymer Immunomodulation, cytokine induction pH-dependent
4-Isopropenylphenol 134.18 Phenol Isopropenyl BPA degradation product, endocrine disruptor Moderate in water
Maraviroc 513.67 Bicyclo[3.2.1]octane Propan-2-yl, triazole, difluoro Antiretroviral (CCR5 antagonist) Lipophilic

Research Findings and Implications

  • Structural Rigidity : Spiro and bicyclic systems enhance metabolic stability compared to linear analogs, as seen in MA-CDA’s prolonged bioactivity and Maraviroc’s drug efficacy .
  • Oxygen Content : The 7-oxa group in the target compound may improve solubility relative to purely hydrocarbon spiro systems but less so than MA-CDA’s dual oxygen and ionic copolymer .
  • Degradation Pathways: Propan-2-yl-containing compounds like 4-isopropenylphenol highlight environmental persistence concerns, suggesting the need for analogous studies on the target compound’s stability .

Biological Activity

3-(Propan-2-yl)-7-oxaspiro[5.6]dodec-9-ene, also known by its CAS number 2059955-68-7, is a spirocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is C14H24O, with a molecular weight of 208.34 g/mol. The structure features a unique spirocyclic arrangement that may influence its biological interactions.

PropertyValue
Molecular FormulaC14H24O
Molecular Weight208.34 g/mol
IUPAC NameThis compound
CAS Number2059955-68-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that compounds with spirocyclic structures can modulate enzyme activities and receptor interactions, leading to diverse physiological effects.

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : By binding to receptors, it can alter signaling pathways associated with various diseases.

Biological Activities

Research has identified several potential biological activities associated with this compound:

  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications for inflammatory diseases.
  • Antimicrobial Properties : Some studies have suggested that it may possess antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications for health:

  • Study on Antioxidant Properties :
    • A study published in Aging highlighted the antioxidant capabilities of similar spirocyclic compounds, suggesting that they can protect cells from oxidative damage .
  • Anti-inflammatory Research :
    • Research indicated that derivatives of spirocyclic structures could significantly lower pro-inflammatory cytokines in cell cultures, supporting their use in treating chronic inflammatory conditions.
  • Antimicrobial Activity :
    • A comparative analysis showed that spirocyclic compounds exhibited varying degrees of antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity .

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